molecular formula C23H19N3O2 B3586145 Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate

Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate

Cat. No.: B3586145
M. Wt: 369.4 g/mol
InChI Key: COEHBSNVFDFFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their potential pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. The common synthetic route includes:

Chemical Reactions Analysis

Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate involves its interaction with specific molecular targets. It inhibits bacterial growth by interfering with the quorum sensing system, which regulates biofilm formation and virulence factors in bacteria. The compound binds to the transcriptional regulator PqsR, thereby inhibiting the expression of genes involved in biofilm formation and bacterial adhesion .

Comparison with Similar Compounds

Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate can be compared with other quinazoline derivatives such as:

  • 2-phenyl-3-substituted quinazolines
  • 2-methyl-3-substituted quinazolines
  • 2-methylthio-3-substituted quinazolines
  • 2,3-disubstituted quinazolines

These compounds share similar structural features but differ in their biological activities and specific applications. This compound is unique due to its specific antimicrobial properties and its ability to inhibit biofilm formation without triggering resistance mechanisms .

Properties

IUPAC Name

methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-7-5-8-16(13-15)21-25-20-12-4-3-11-19(20)22(26-21)24-18-10-6-9-17(14-18)23(27)28-2/h3-14H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEHBSNVFDFFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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